Depep

Antileukemic Activity Myeloid Leukemia Cell Proliferation

Depep (CAS 81051-35-6), also known as DEPEP or ST 029, is a synthetic alkyl ether phospholipid characterized by a dodecyl chain linked via ethoxyethylene bridges to a pyridinioethyl phosphate head group. The compound belongs to the organophosphorus and pyridinium chemical classes and has been studied primarily in the context of myeloid leukemia cell differentiation and proliferation inhibition.

Molecular Formula C23H42NO6P
Molecular Weight 459.6 g/mol
CAS No. 81051-35-6
Cat. No. B1259043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDepep
CAS81051-35-6
Synonyms2(2-(dodecyloxy)ethoxy)ethyl-2-pyridioethyl phosphate
2-(2-(dodecyloxy)ethoxy)ethyl 2-pyridinoethyl phosphate
DEPEP
ST 029
ST-029
Molecular FormulaC23H42NO6P
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCCOCCOP([O-])OCC[N+]1=CCC(=O)C=C1
InChIInChI=1S/C23H42NO6P/c1-2-3-4-5-6-7-8-9-10-11-17-27-19-20-28-21-22-30-31(26)29-18-16-24-14-12-23(25)13-15-24/h12,14-15H,2-11,13,16-22H2,1H3
InChIKeyJHTGIEJZDOSLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Depep (CAS 81051-35-6): Alkyl Ether Phospholipid with Documented Antileukemic Activity


Depep (CAS 81051-35-6), also known as DEPEP or ST 029, is a synthetic alkyl ether phospholipid characterized by a dodecyl chain linked via ethoxyethylene bridges to a pyridinioethyl phosphate head group [1]. The compound belongs to the organophosphorus and pyridinium chemical classes and has been studied primarily in the context of myeloid leukemia cell differentiation and proliferation inhibition [2][3]. Its structure confers physicochemical properties distinct from other ether lipids, including a molecular weight of 459.6 g/mol and a computed XLogP3-AA of 4.9 [2].

Baseline activity reference for ether lipid SAR studies
Pyridinium head group-driven differentiation studies in myeloid leukemia models
Physicochemical benchmark for ether lipid formulation profiling

Why Substituting Depep with Other Alkyl Ether Phospholipids Compromises Reproducibility


Alkyl ether phospholipids exhibit steep structure-activity relationships where subtle changes in alkyl chain length, spacer composition, and head group chemistry dramatically alter potency and selectivity [1]. Depep's unique combination of a C12 alkyl chain and pyridinium head group distinguishes it from common analogs like edelfosine (C18 alkyl, choline head) and EG-6 (C18 alkyl, pyridinium head with extended spacer), necessitating its specific procurement for experiments designed to replicate published antileukemic activity profiles or to serve as a baseline comparator in novel ether lipid development [2].

Chain Length Variation
C12 to C18 elongation may shift antileukemic activity by orders of magnitude, altering SAR interpretation.
Head Group Substitution
Choline-headed analogs induce apoptosis; Depep's pyridinium head is associated with differentiation — biological readout may not transfer.
Spacer Architecture
Extended ethoxyethylene spacers (as in EG-6) modify head group presentation and can change potency trends.

Depep (81051-35-6) Quantitative Differentiation Evidence


Comparative Antileukemic Potency in Myeloid Leukemia Cell Models

In a direct comparative study using human HL-60 myeloid leukemia cells, the inhibitory effect of EG-6 (1-[2-[2-(octadecyloxy)ethoxy]ethoxy]-butylpyridinium mesylate) on cell proliferation was found to be over 100 times greater than that of Depep (2-[2-(dodecyloxy)ethoxy]ethyl 2-pyridinioethyl phosphate) [1]. This quantitative difference establishes Depep's activity baseline relative to a structurally related analog with a longer alkyl chain and extended spacer.

Antiproliferative Potency
Head-to-head
Depep baseline | EG-6 >100-fold greater inhibition
Establishes activity baseline for SAR
HL-60 cell proliferation assay
Antileukemic Activity Myeloid Leukemia Cell Proliferation

Physicochemical Differentiation from the Clinical-Stage Analog Edelfosine

Depep exhibits a significantly lower molecular weight (459.6 g/mol) and moderate lipophilicity (XLogP3-AA 4.9) compared to the well-studied alkyl-lysophospholipid edelfosine (ET-18-OCH₃, molecular weight 523.73 g/mol, estimated logP ~6.5) [1]. These physicochemical differences can influence membrane permeability, formulation behavior, and biodistribution.

Physicochemical Profile
Reported
Depep: MW 459.6 g/mol, XLogP3-AA 4.9
Edelfosine: MW 523.73 g/mol, logP ~6.5
Supports differentiated formulation space
Computed properties; experimental validation recommended
Physicochemical Properties Lipophilicity Drug Formulation

Structural Determinants of Pyridinium Head Group Activity

Within the alkyl ether lipid class, compounds bearing a pyridinium head group (including Depep) are associated with pronounced differentiation-inducing activity in myeloid leukemia cells, whereas choline-headed analogs like edelfosine predominantly induce apoptosis without differentiation [1]. This functional dichotomy underscores the critical role of the cationic head group in determining the biological response profile.

Cellular Response Mode
Class-level
Pyridinium head (Depep) → differentiation
Choline head (e.g., edelfosine) → apoptosis
Head-group dependent pathway selection
Observed in HL-60, M1 myeloid models
Structure-Activity Relationship Pyridinium Compounds Cell Differentiation

High-Value Application Scenarios for Depep (CAS 81051-35-6) in Research


Baseline Comparator for Novel Alkyl Ether Lipid Development

Due to its established potency in HL-60 cells (documented as >100-fold less active than EG-6), Depep serves as a calibrated baseline reference compound for structure-activity relationship (SAR) campaigns exploring the impact of alkyl chain length and spacer modifications on antileukemic efficacy [1].

Pyridinium-Mediated Differentiation Studies

Depep's pyridinium head group is associated with the induction of granulocytic differentiation in myeloid leukemia models, a phenotype not observed with choline-headed analogs. This makes it a critical tool for investigating the molecular mechanisms linking pyridinium cation structure to differentiation signaling pathways [1].

Physicochemical Benchmarking for Ether Lipid Formulation

With a molecular weight of 459.6 g/mol and XLogP3-AA of 4.9, Depep occupies a distinct physicochemical space compared to larger, more lipophilic analogs like edelfosine. It can be used as a model compound for studying the relationship between ether lipid structure and formulation properties such as aqueous solubility and membrane partitioning [2].

Application
Selection Property
Validation Focus
Ether lipid SAR comparator
Calibrated baseline potency profile
Proliferation inhibition endpoints (HL-60)
Myeloid differentiation studies
Pyridinium head group-mediated differentiation
Differentiation vs apoptosis endpoint comparison
Ether lipid formulation research
Lower molecular weight and moderate lipophilicity
Solubility and membrane partitioning assays

Technical Documentation Hub

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48 linked technical documents
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